molecular formula C10H8N2O2S B6258233 (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1017785-39-5

(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B6258233
CAS No.: 1017785-39-5
M. Wt: 220.2
InChI Key:
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Description

(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is an organic compound that features a thiophene ring and a pyrazole ring connected by a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the condensation of thiophene derivatives with pyrazole derivatives under specific reaction conditions. One common method includes the use of a base-catalyzed Knoevenagel condensation reaction between 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and malonic acid in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol at reflux temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed for reduction reactions.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of the corresponding saturated acid.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammation and cancer.

    Material Science: The compound can be utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The thiophene and pyrazole rings can interact with biological macromolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(thiophen-2-yl)prop-2-enoic acid: Lacks the pyrazole ring, making it less versatile in terms of biological activity.

    3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Lacks the propenoic acid moiety, limiting its applications in organic synthesis.

    (2E)-3-(furan-2-yl)prop-2-enoic acid: Contains a furan ring instead of a thiophene ring, which can alter its reactivity and biological activity.

Uniqueness

(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to the presence of both thiophene and pyrazole rings, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

CAS No.

1017785-39-5

Molecular Formula

C10H8N2O2S

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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